molecular formula C10H6ClF3O3 B3023972 4-Chloro-3-(trifluoromethoxy)cinnamic acid CAS No. 886501-56-0

4-Chloro-3-(trifluoromethoxy)cinnamic acid

Cat. No.: B3023972
CAS No.: 886501-56-0
M. Wt: 266.6 g/mol
InChI Key: VLHIMOQSIHEDAT-DUXPYHPUSA-N
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Description

4-Chloro-3-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethoxy)cinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-(trifluoromethoxy)benzaldehyde.

    Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted cinnamic acid derivatives.

    Reduction: Formation of 4-Chloro-3-(trifluoromethoxy)phenylpropanoic acid.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

4-Chloro-3-(trifluoromethoxy)cinnamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

    4-Chlorocinnamic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    3-(Trifluoromethoxy)cinnamic acid: Lacks the chlorine atom, which can affect its reactivity and applications.

    4-Methoxycinnamic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to different physicochemical properties.

The presence of both the chlorine and trifluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHIMOQSIHEDAT-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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